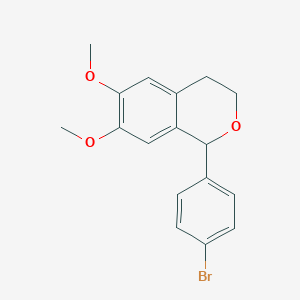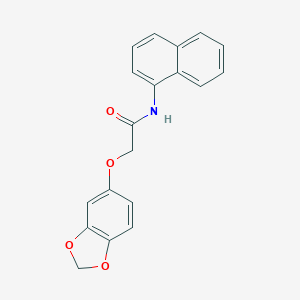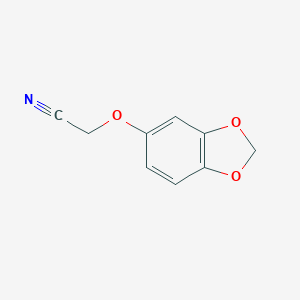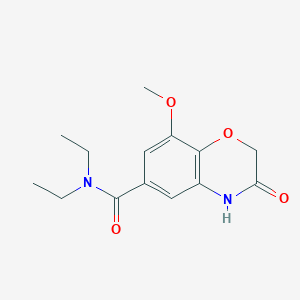![molecular formula C10H8N8O2S B263292 5-[(1-METHYL-3-NITRO-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]-1-PHENYL-1H-1,2,3,4-TETRAZOLE](/img/structure/B263292.png)
5-[(1-METHYL-3-NITRO-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]-1-PHENYL-1H-1,2,3,4-TETRAZOLE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(1-METHYL-3-NITRO-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]-1-PHENYL-1H-1,2,3,4-TETRAZOLE is a complex organic compound that features a unique combination of functional groups, including a nitro group, a triazole ring, and a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1-METHYL-3-NITRO-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]-1-PHENYL-1H-1,2,3,4-TETRAZOLE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the triazole ring using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Tetraazole Ring: The tetraazole ring can be synthesized by reacting an appropriate amine with sodium azide under thermal conditions.
Coupling Reactions: The final step involves coupling the triazole and tetraazole rings through a sulfanyl linkage, typically using a thiol reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
化学反应分析
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Electrophilic reagents such as nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).
Major Products
Reduction: Formation of 5-({3-amino-1-methyl-1H-1,2,4-triazol-5-yl}sulfanyl)-1-phenyl-1H-tetraazole.
Oxidation: Formation of various oxidation products depending on the specific conditions.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Biology
Antimicrobial Agents:
Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes, making it a potential candidate for drug development.
Medicine
Drug Development: The compound can be used as a lead compound in the development of new drugs for the treatment of various diseases, including cancer and infectious diseases.
Industry
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other valuable chemicals and pharmaceuticals.
Agriculture: The compound can be used as a pesticide or herbicide due to its ability to interact with biological systems.
作用机制
The mechanism of action of 5-[(1-METHYL-3-NITRO-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]-1-PHENYL-1H-1,2,3,4-TETRAZOLE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cell death. The triazole and tetraazole rings can interact with enzymes and proteins, inhibiting their function and disrupting cellular processes.
相似化合物的比较
Similar Compounds
- **5-({3-nitro-1-methyl-1H-1,2,4-triazol-5-yl}sulfanyl)-1-phenyl-1H-tetrazole
- **5-({3-amino-1-methyl-1H-1,2,4-triazol-5-yl}sulfanyl)-1-phenyl-1H-tetraazole
- **5-({3-nitro-1-methyl-1H-1,2,4-triazol-5-yl}sulfanyl)-1-phenyl-1H-imidazole
Uniqueness
The uniqueness of 5-[(1-METHYL-3-NITRO-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]-1-PHENYL-1H-1,2,3,4-TETRAZOLE lies in its combination of functional groups, which confer unique chemical and biological properties. The presence of both nitro and sulfanyl groups allows for diverse chemical reactivity, while the triazole and tetraazole rings provide structural stability and the potential for interaction with biological targets.
属性
分子式 |
C10H8N8O2S |
|---|---|
分子量 |
304.29 g/mol |
IUPAC 名称 |
5-[(2-methyl-5-nitro-1,2,4-triazol-3-yl)sulfanyl]-1-phenyltetrazole |
InChI |
InChI=1S/C10H8N8O2S/c1-16-9(11-8(13-16)18(19)20)21-10-12-14-15-17(10)7-5-3-2-4-6-7/h2-6H,1H3 |
InChI 键 |
JWHHPGARBVYUFX-UHFFFAOYSA-N |
SMILES |
CN1C(=NC(=N1)[N+](=O)[O-])SC2=NN=NN2C3=CC=CC=C3 |
规范 SMILES |
CN1C(=NC(=N1)[N+](=O)[O-])SC2=NN=NN2C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Benzoyl-4-[4-(4-methylphenyl)-1,3-thiazol-2-YL]piperazine](/img/structure/B263210.png)

![N-[2-(2-ethoxyphenoxy)ethyl]thiophene-2-carboxamide](/img/structure/B263214.png)

![N-{3-METHOXY-4-[3-(MORPHOLIN-4-YL)PROPOXY]PHENYL}ADAMANTANE-1-CARBOXAMIDE](/img/structure/B263238.png)
![5-{[4-(Morpholin-4-ylmethyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B263239.png)
![N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)methyl]-2-(9H-purin-6-ylsulfanyl)acetamide](/img/structure/B263242.png)
![N-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-(9H-purin-6-ylsulfanyl)acetamide](/img/structure/B263244.png)
![N-(2-methoxy-5-methylphenyl)dibenzo[b,d]furan-4-carboxamide](/img/structure/B263248.png)
![N-(2-phenoxyethyl)dibenzo[b,d]furan-4-carboxamide](/img/structure/B263249.png)
![6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinolin-3(2H)-one](/img/structure/B263250.png)


![2-[(5-Chloro[1,3]oxazolo[4,5-h]quinolin-2-yl)sulfanyl]-1-(3,4-dihydroxyphenyl)ethanone](/img/structure/B263256.png)
